3-Methoxy-6-methylpyridazine
Overview
Description
The compound of interest, 3-Methoxy-6-methylpyridazine, is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two adjacent nitrogen atoms. The methoxy and methyl groups attached to the pyridazine ring influence its chemical properties and reactivity. This compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its characteristics and potential synthesis routes.
Synthesis Analysis
The synthesis of related pyridazine compounds involves various strategies. For instance, a series of indenopyrazoles, which are structurally related to pyridazines, were synthesized from indanones and phenyl isothiocyanates in a two-step process . Another efficient synthesis method for a pyridazine derivative involved the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and sodium methoxide to produce methoxypyridine carboxylic esters . Additionally, the synthesis of 3-methoxy- and 3-hydroxy-pyridazine 1-oxides was achieved through the reaction of 3-methoxypyridazine with hydrogen peroxide, followed by treatment with phosphoryl chloride . These methods could potentially be adapted for the synthesis of 3-Methoxy-6-methylpyridazine.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives has been extensively studied using various spectroscopic techniques. For example, the structural and vibrational properties of 3-chloro-6-methoxypyridazine were elucidated using FT-Raman and FT-Infrared spectroscopy, supported by density functional theory (DFT) calculations . Crystallographic techniques have also been employed to determine the structure of pyridazine derivatives, such as in the study of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid . These analyses provide a foundation for understanding the molecular structure of 3-Methoxy-6-methylpyridazine.
Chemical Reactions Analysis
Pyridazine derivatives undergo various chemical reactions that modify their structure and properties. For instance, the nitration of 3-methylpyridazine N-oxides and subsequent reactions with phosphoryl chloride and acetic anhydride have been explored . The methoxylation of pyridazine compounds, such as the conversion of 3, 4, 6-trichloropyridazine to dimethoxypyridazine, has been investigated, revealing insights into regioselectivity and reaction conditions . These studies suggest possible reaction pathways that 3-Methoxy-6-methylpyridazine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their functional groups and molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the compound's acidity, basicity, and reactivity. The vibrational spectroscopy and DFT calculations provide information on the bond strengths and molecular conformations . The molecular electrostatic potential and frontier molecular orbitals analysis offer insights into the reactivity and interaction of the molecules with other chemical species . These properties are crucial for understanding the behavior of 3-Methoxy-6-methylpyridazine in various environments and its potential applications.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthetic Routes : New synthetic routes were developed for the preparation of 6-methoxypyridazine-3-carboxylic acid, utilizing 3-chloro-6-methylpyridazine as the starting material. These routes achieved overall yields of 28.7% and 37.7%, respectively (Ju Xiu-lian, 2011).
- Electrochemical Cross-Coupling : A nickel-catalyzed electrochemical method for preparing aryl- and heteroarylpyridazines was reported, involving 3-chloro-6-methoxypyridazine. This method efficiently produces functionalized pyridazines (Stéphane Sengmany et al., 2007).
Photolytic and Nitration Studies
- Photolysis of Pyridazines : Studies showed that irradiation of 3-methoxy-6-methylpyridazine in methanol resulted in various methylated compounds, suggesting potential applications in photochemistry (T. Tsuchiya et al., 1972).
- Nitration and Reduction Reactions : Investigations into the nitration of 3,4-dimethylpyridazine N-oxide derivatives, including 6-methoxy-3,4-dimethylpyridazine, have been carried out. These studies contribute to understanding the chemical behavior of such compounds (T. Nakagome, 1963).
Potential Biomedical Applications
- Antimicrobial Agents : Research into antimicrobial agents led to the synthesis of derivatives of 3-acetamido-6-alkoxypyridazine and 3-amino-6-alkoxypyridazine with various substituents, including methoxy. These findings contribute to developing new antimicrobial compounds (T. Horie, 1963).
- Tubulin Polymerization Inhibition : Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor, suggesting its potential use in cancer treatment (Hidemitsu Minegishi et al., 2015).
Safety And Hazards
The safety information for 3-Methoxy-6-methylpyridazine includes several hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3-methoxy-6-methylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-6(9-2)8-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTYPAQYQLIQSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307589 | |
Record name | 3-methoxy-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-6-methylpyridazine | |
CAS RN |
17644-83-6 | |
Record name | 17644-83-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxy-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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